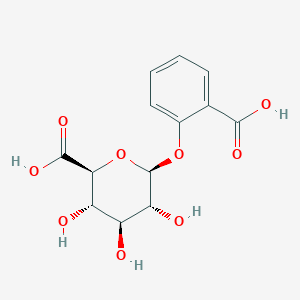

1-Salicylate glucuronide

Descripción general

Descripción

1-Salicylate glucuronide is a metabolite of salicylic acid and aspirin . It is formed from salicylic acid primarily by the UDP-glucuronosyltransferase (UGT) isoform UGT1A9 but also by a variety of other UGT isoforms and from aspirin via salicylic acid as an intermediate .

Synthesis Analysis

The synthesis of 1-Salicylate glucuronide involves the glucuronidation of the aspirin metabolite salicylic acid by expressed UDP-glucuronosyltransferases and human liver microsomes . Salsalate (salicylsalicylic acid) is a synthetic compound which is hydrolyzed largely to salicylate. The half-life of salsalate is approximately 1 h with some salsalate metabolized and excreted as its glucuronide .Molecular Structure Analysis

The molecular formula of 1-Salicylate glucuronide is C13H14O9 . Its average mass is 314.245 Da and its monoisotopic mass is 314.063782 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Salicylate glucuronide include a density of 1.7±0.1 g/cm3, boiling point of 653.3±55.0 °C at 760 mmHg, vapour pressure of 0.0±2.1 mmHg at 25°C, enthalpy of vaporization of 101.1±3.0 kJ/mol, flash point of 250.4±25.0 °C, index of refraction of 1.676, molar refractivity of 68.8±0.3 cm3, and molar volume of 182.7±3.0 cm3 .Aplicaciones Científicas De Investigación

Pain Relief

Salicylates, including 1-Salicylate glucuronide, have a long history of use for pain relief . They are commonly used as analgesics, providing relief from pain without causing loss of consciousness .

Anti-inflammatory Applications

Salicylates are known for their anti-inflammatory properties . They are often used to reduce inflammation and treat conditions like rheumatoid arthritis .

Antipyretic Effects

Salicylates can also be used as antipyretics, helping to reduce fever .

Topical Applications

Salicylic acid and methyl salicylate, which are related to 1-Salicylate glucuronide, are widely used in topical applications for their keratolytic and anti-inflammatory actions . They are used in skincare products to help exfoliate the skin and treat conditions like acne .

Antibacterial and Photoprotective Properties

Topical salicylic acid is used for its antibacterial and photoprotective properties . It can help protect the skin from harmful UV rays and prevent bacterial infections .

Biosynthesis and Metabolism Research

1-Salicylate glucuronide is used in research into the biosynthesis and metabolism of salicylates . This research can help scientists understand how these compounds are produced and metabolized in different organisms .

Siderophore Synthesis

1-Salicylate glucuronide is involved in the synthesis of siderophores, small molecules that bind and transport iron . This is particularly important in bacteria, where siderophores help to acquire iron from the environment .

Environmental Stress and Defense Responses in Plants

Salicylic acid, a related compound, is considered an important phytohormone that regulates various aspects of plant growth, environmental stress, and defense responses against pathogens . Research into 1-Salicylate glucuronide could provide insights into these processes .

Mecanismo De Acción

Target of Action

1-Salicylate glucuronide is a metabolite of salicylic acid and aspirin . It is formed from salicylic acid primarily by the UDP-glucuronosyltransferase (UGT) isoform UGT1A9 but also by a variety of other UGT isoforms . The primary targets of 1-Salicylate glucuronide are these UGT isoforms, particularly UGT1A9 .

Mode of Action

The mode of action of 1-Salicylate glucuronide involves its interaction with the UGT isoforms. The compound is formed from salicylic acid primarily by the UGT isoform UGT1A9 . This interaction results in the glucuronidation of salicylic acid, a key step in the metabolism and excretion of this compound .

Biochemical Pathways

The key biochemical pathway involved in the action of 1-Salicylate glucuronide is the glucuronidation pathway . This pathway is crucial for the metabolism and excretion of a wide range of substances, including salicylic acid . The glucuronidation of salicylic acid by UGT isoforms, particularly UGT1A9, results in the formation of 1-Salicylate glucuronide .

Pharmacokinetics

The pharmacokinetics of 1-Salicylate glucuronide involve its formation from salicylic acid by the action of UGT isoforms . The rate of formation of 1-Salicylate glucuronide is influenced by the activity of these enzymes . Once formed, 1-Salicylate glucuronide can be excreted from the body, aiding in the removal of salicylic acid .

Result of Action

The primary result of the action of 1-Salicylate glucuronide is the metabolism and excretion of salicylic acid . By facilitating the glucuronidation of salicylic acid, 1-Salicylate glucuronide aids in the removal of this compound from the body .

Action Environment

The action of 1-Salicylate glucuronide can be influenced by various environmental factors. For example, the activity of UGT isoforms, which are crucial for the formation of 1-Salicylate glucuronide, can be affected by factors such as pH and the presence of other substances . Additionally, the excretion of 1-Salicylate glucuronide can be influenced by factors such as urinary pH and flow rate .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(2-carboxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O9/c14-7-8(15)10(12(19)20)22-13(9(7)16)21-6-4-2-1-3-5(6)11(17)18/h1-4,7-10,13-16H,(H,17,18)(H,19,20)/t7-,8-,9+,10-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCWDKKMLIQCMR-CDHFTJPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20227737 | |

| Record name | 1-Salicylate glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Salicylate glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010313 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

1-Salicylate glucuronide | |

CAS RN |

7695-70-7 | |

| Record name | Salicylic acid phenolic glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7695-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Salicylate glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007695707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Salicylate glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

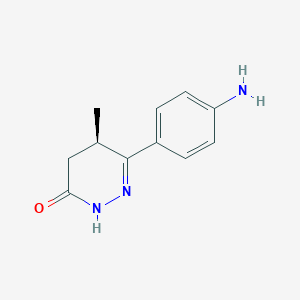

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

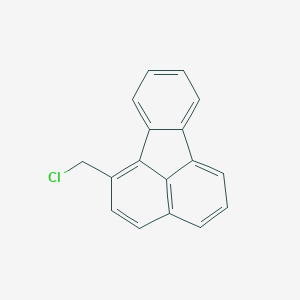

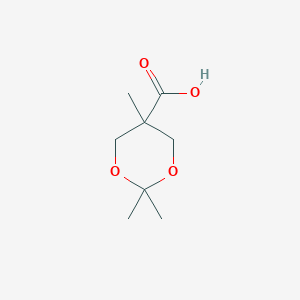

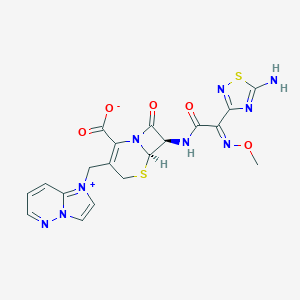

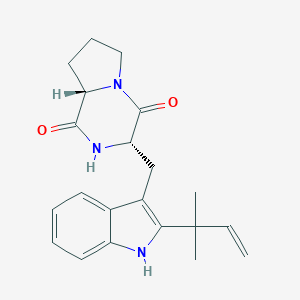

Feasible Synthetic Routes

Q & A

Q1: What is the significance of finding elevated 1-salicylate glucuronide levels in urine samples of rats exposed to acrylamide?

A: The research papers you provided highlight 1-salicylate glucuronide as a potential novel biomarker for acrylamide exposure in rats. [, ] Both studies observed a statistically significant increase in urinary 1-salicylate glucuronide levels in rats exposed to acrylamide compared to control groups. [, ] While the exact metabolic pathway linking acrylamide exposure to increased 1-salicylate glucuronide remains unclear, it suggests a potential disruption in metabolic processes, possibly related to gut microbiome activity or detoxification mechanisms. Further investigation is needed to understand the specific mechanisms involved and to confirm whether this finding translates to humans.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dichloroimidazo[1,2-a]pyrimidine](/img/structure/B22571.png)